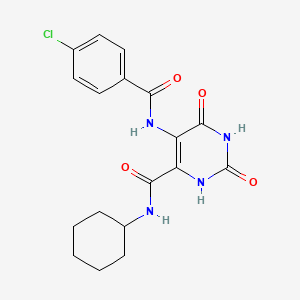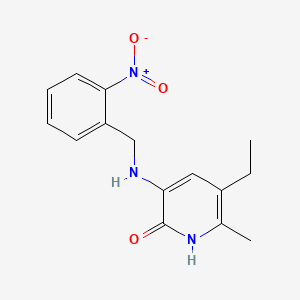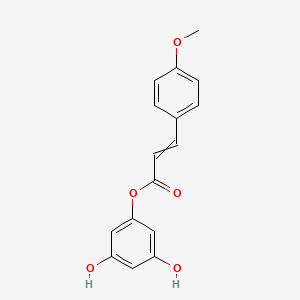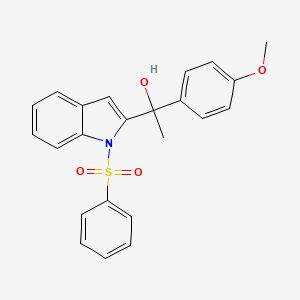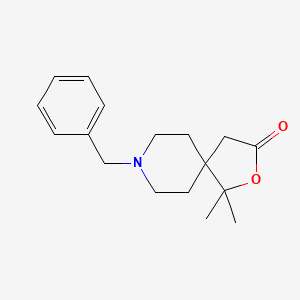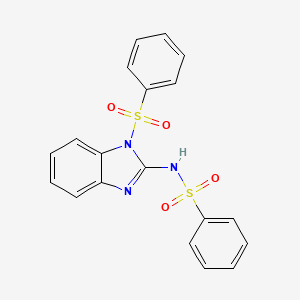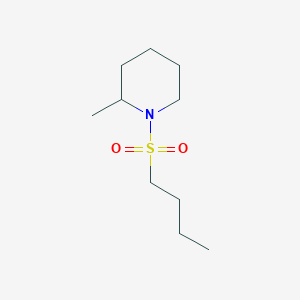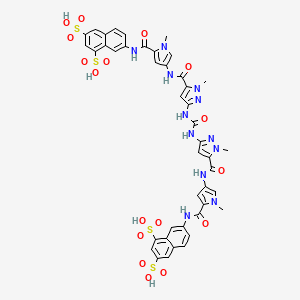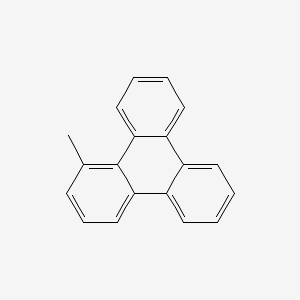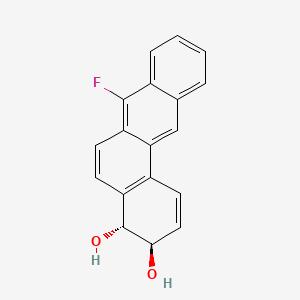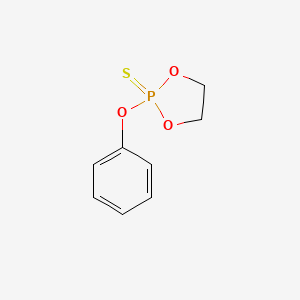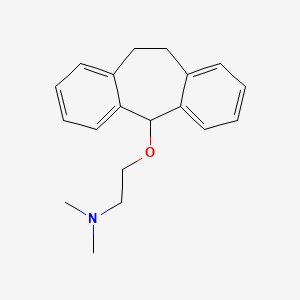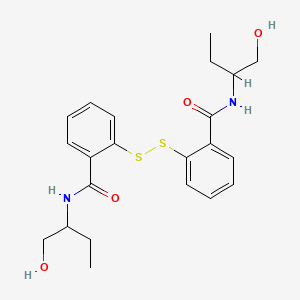
2,2'-Dithiobis(N-(1-hydroxyethylpropyl)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) is a chemical compound known for its unique structure and properties It features a disulfide bond linking two benzamide groups, each substituted with a hydroxyethylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) typically involves the reaction of benzamide derivatives with disulfide linkers. One common method is the reaction of N-(1-hydroxyethylpropyl)benzamide with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides.
科学研究应用
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as adhesives and coatings.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, allowing the compound to modulate the activity of proteins and enzymes. The hydroxyethylpropyl groups may enhance its solubility and facilitate its interaction with cellular targets.
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of hydroxyethylpropyl groups.
2,2’-Dithiobis(benzamide): Lacks the hydroxyethylpropyl substitution, making it less soluble and potentially less reactive.
Uniqueness
2,2’-Dithiobis(N-(1-hydroxyethylpropyl)benzamide) is unique due to its hydroxyethylpropyl groups, which enhance its solubility and reactivity. This makes it more versatile in various applications compared to its analogs.
属性
CAS 编号 |
96835-54-0 |
|---|---|
分子式 |
C22H28N2O4S2 |
分子量 |
448.6 g/mol |
IUPAC 名称 |
N-(1-hydroxybutan-2-yl)-2-[[2-(1-hydroxybutan-2-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H28N2O4S2/c1-3-15(13-25)23-21(27)17-9-5-7-11-19(17)29-30-20-12-8-6-10-18(20)22(28)24-16(4-2)14-26/h5-12,15-16,25-26H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,28) |
InChI 键 |
YYWTYTCHSRLVJN-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(CC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


